(2R,3S,4R,5S)-2-methyl-6-[(2R,4S,5R,6R)-2-methyl-6-[(1S,2S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol
Description
(2R,3S,4R,5S)-2-methyl-6-[(2R,4S,5R,6R)-2-methyl-6-[(1S,2S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol is a diosgenyl saponin found in the plant Paris polyphylla . This compound is known for its significant medicinal properties, including anti-inflammatory, analgesic, antibacterial, and antiviral effects . It has been widely used in traditional Chinese medicine and is gaining attention in modern pharmacological research.
Properties
IUPAC Name |
(2R,3S,4R,5S)-2-methyl-6-[(2R,4S,5R,6R)-2-methyl-6-[(1S,2S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-47-41(61)38(58)35(55)31(18-52)67-47)43(69-46-40(60)37(57)34(54)23(4)64-46)42(24(5)65-48)68-45-39(59)36(56)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3/t20-,21+,22-,23+,24-,26?,27-,28+,29+,30?,31-,32+,33-,34+,35-,36-,37-,38+,39+,40-,41-,42?,43+,44-,45?,46+,47?,48+,49+,50+,51-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDYAXVZGBUCAG-UEMJIXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3C(O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H](C([C@H](O7)C)OC8[C@H]([C@@H]([C@@H]([C@H](O8)C)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856574 | |
| Record name | PUBCHEM_71664512 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1015.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76296-74-7 | |
| Record name | PUBCHEM_71664512 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
(2R,3S,4R,5S)-2-methyl-6-[(2R,4S,5R,6R)-2-methyl-6-[(1S,2S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol can be extracted from the rhizomes of Paris polyphylla using various methods. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound . Additionally, synthetic routes for polyphyllin F involve the use of diosgenin as a starting material, followed by glycosylation reactions to form the saponin structure . Industrial production methods often involve large-scale extraction from plant sources, followed by purification processes to obtain high-purity polyphyllin F .
Chemical Reactions Analysis
Hydrolysis of Glycosidic Bonds
The compound contains multiple glycosidic linkages (e.g., β-D-glucopyranosyl and α-L-rhamnopyranosyl units), which are susceptible to acid- or enzyme-catalyzed hydrolysis.
Oxidation Reactions
The hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups on the sugar moieties and steroid core can undergo oxidation.
Esterification and Etherification
Hydroxyl groups may react with acylating or alkylating agents to form esters or ethers, altering solubility and bioactivity.
Structural Modifications via Enzymatic Methods
Patent highlights enzymatic strategies to diversify polyketide-derived structures, suggesting potential for:
-
Glycosyltransferase-mediated additions : Attachment of alternative sugar units.
-
Cytochrome P450 oxidation : Functionalization of the steroid core (e.g., hydroxylation).
Stability Under Physiological Conditions
The compound’s hydrolytic stability in biological systems is limited due to its glycosidic bonds, which may degrade in vivo via lysosomal enzymes.
| Parameter | Value | Implications |
|---|---|---|
| Half-life (pH 7.4, 37°C) | ~4–8 hours | Rapid metabolic cleavage likely |
| LogP (XLogP3) | -1.30 | High polarity limits membrane permeability without hydrolysis. |
Scientific Research Applications
Pharmaceutical Applications
- Antidiabetic Agents : The structural features of this compound suggest potential activity as an antidiabetic agent. Compounds with similar glycosidic structures have been studied for their ability to modulate glucose metabolism and improve insulin sensitivity.
- Antioxidant Properties : Research indicates that compounds with multiple hydroxyl groups can exhibit significant antioxidant activities. This compound's structure may confer similar benefits by scavenging free radicals and protecting cells from oxidative stress.
- Antimicrobial Activity : Certain derivatives of glycosides have demonstrated antimicrobial properties against various pathogens. The unique structural components of this compound may enhance its efficacy against bacteria and fungi.
Biochemical Research
- Enzyme Inhibition Studies : The intricate structure allows for the investigation of enzyme interactions and inhibition mechanisms. Such studies can contribute to the development of new therapeutic strategies targeting specific enzymes involved in disease pathways.
- Bioavailability Studies : Understanding the pharmacokinetics and bioavailability of this compound can lead to insights into its therapeutic potential and optimization for drug formulation.
Cosmetic Applications
- Skin Care Products : Due to its potential antioxidant properties and ability to enhance skin hydration through glycosidic interactions with skin cells and proteins.
Agricultural Applications
- Plant Growth Regulators : Similar compounds have been explored as natural growth regulators in agriculture to enhance plant growth and resistance to stress conditions.
Detailed Research Findings
Research has shown that compounds similar to (2R,3S,...), particularly those containing multiple hydroxyl groups and complex glycosidic linkages can exhibit a range of biological activities:
Case Studies
- Antidiabetic Activity : A study exploring the effects of glycosides on glucose metabolism indicated that specific structural features are crucial for enhancing insulin sensitivity in diabetic models.
- Antioxidant Efficacy : Research published in various journals has documented the antioxidant capacities of similar compounds through in vitro assays demonstrating significant free radical scavenging abilities.
- Microbial Resistance : Investigations into the antimicrobial properties of glycosides have revealed promising results against resistant strains of bacteria and fungi.
Mechanism of Action
The mechanism of action of polyphyllin F involves its interaction with various molecular targets and pathways. It has been shown to inhibit the PI3K/mTOR signaling pathway, which is involved in cell proliferation and survival . Additionally, polyphyllin F can modulate the expression of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects . The compound also targets the P2X3 purinoceptor, which is involved in pain signaling .
Comparison with Similar Compounds
Conclusion
This compound is a compound with significant medicinal potential, particularly in the fields of anti-inflammatory and anti-cancer research. Its unique chemical structure and diverse biological activities make it a valuable subject of study in both traditional and modern medicine.
Biological Activity
The compound identified as (2R,3S,4R,5S)-2-methyl-6-[(2R,4S,5R,6R)-2-methyl-6-[(1S,2S,5'R,...]-16-yl]... is a complex polyol structure with multiple hydroxyl groups and a unique spirocyclic framework. Its intricate molecular architecture suggests potential biological activities which are of interest in pharmacological research.
Chemical Structure and Properties
The compound has a molecular formula of and features multiple stereocenters that contribute to its biological activity. The presence of hydroxyl groups enhances its solubility and interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Weight | 746.76 g/mol |
| Hydrogen Bond Donor Count | 10 |
| Hydrogen Bond Acceptor Count | 10 |
| LogP (octanol-water partition coefficient) | -3.6 |
Antioxidant Activity
Research indicates that compounds with similar polyol structures exhibit significant antioxidant properties. The multiple hydroxyl groups in this compound likely contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems .
Antimicrobial Properties
The spirocyclic structure has been linked to antimicrobial activity against various pathogens. Studies have shown that derivatives of similar compounds can inhibit bacterial growth and demonstrate antifungal properties . This suggests that the compound may also possess similar effects.
Anti-inflammatory Effects
Compounds with complex sugar moieties have been found to modulate inflammatory pathways. Preliminary studies suggest that the biological activity of this compound may include the inhibition of pro-inflammatory cytokines . This could have implications for treating inflammatory diseases.
Potential Therapeutic Uses
Given its structural features and preliminary biological activities:
- Antioxidant Supplements : Could be explored for use in dietary supplements aimed at reducing oxidative stress.
- Antimicrobial Agents : May serve as a lead compound for developing new antibiotics or antifungal medications.
- Anti-inflammatory Drugs : Potential for formulation in therapies targeting chronic inflammatory conditions.
Case Studies
-
Study on Antioxidant Activity :
A study conducted on structurally similar polyols demonstrated a significant reduction in lipid peroxidation in vitro when tested against various reactive oxygen species (ROS) . This supports the hypothesis that our compound may exhibit comparable antioxidant effects. -
Antimicrobial Testing :
In a comparative study of various polyol derivatives against common bacterial strains (e.g., E. coli and S. aureus), compounds with similar functional groups showed notable inhibition zones in agar diffusion tests . This suggests the potential for our compound to act against such pathogens. -
Inflammatory Response Modulation :
Research involving compounds with spirocyclic structures indicated their ability to downregulate TNF-alpha and IL-6 production in macrophages . This aligns with the proposed anti-inflammatory properties of our compound.
Q & A
How can the stereochemical configuration of this compound be experimentally validated?
Answer:
The compound’s stereochemistry is critical due to its spirocyclic and polyhydroxylated structure. Advanced techniques include:
- NMR spectroscopy : Use 2D experiments (COSY, NOESY, HSQC) to resolve coupling constants and nuclear Overhauser effects (NOEs) for spatial proximity analysis .
- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction, particularly for the spirocyclic core .
- Computational modeling : Compare experimental NMR data with density functional theory (DFT)-calculated chemical shifts for stereoisomer validation .
Data Contradiction Tip : Discrepancies in NOE patterns may arise from conformational flexibility. Cross-validate with crystallographic data to resolve ambiguities.
What synthetic strategies are recommended for constructing the spirocyclic core of this compound?
Answer:
The spiro[5-oxapentacyclo...] system ( ) requires multi-step retrosynthetic planning:
- Key steps :
- Spirocyclization : Use acid-catalyzed cyclization of a diol intermediate to form the oxane ring.
- Stereocontrol : Employ chiral auxiliaries or asymmetric catalysis for methyl group configurations.
- Protecting groups : Select orthogonal groups (e.g., tert-butyldimethylsilyl for hydroxyls) to manage reactivity during glycosidic bond formation .
- Challenges : Competing ring-opening reactions during spirocyclization require precise temperature and solvent control (e.g., anhydrous THF at −78°C) .
How should researchers address conflicting spectral data during structural elucidation?
Answer:
Contradictions often arise in mass spectrometry (MS) or NMR due to:
- Isomeric impurities : Use preparative HPLC to isolate individual stereoisomers and re-analyze .
- Dynamic proton exchange : For labile hydroxyl protons, collect NMR spectra in deuterated DMSO to slow exchange rates .
- Multi-technique cross-validation : Combine high-resolution MS (HRMS), IR, and circular dichroism (CD) to resolve ambiguities in glycosidic linkage assignments .
What computational methods are suitable for studying this compound’s interaction with biological targets?
Answer:
Given its potential bioactivity (e.g., glycosidase inhibition), use:
- Molecular docking : Screen against carbohydrate-active enzymes (CAZy database) using AutoDock Vina. Focus on hydrogen bonding with hydroxyl groups .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
- Free energy calculations : Apply MM-PBSA to quantify binding affinities, prioritizing residues interacting with the spirocyclic moiety .
How can researchers optimize regioselective functionalization of the polyhydroxylated oxane rings?
Answer:
Regioselectivity challenges in glycosylation or methylation can be addressed via:
- Protecting group strategies : Use trityl groups to block primary hydroxyls, enabling selective substitution at secondary positions .
- Enzymatic catalysis : Lipases or glycosyltransferases can achieve site-specific modifications under mild conditions .
- Kinetic vs. thermodynamic control : Vary reaction temperature and solvent polarity to favor desired intermediates (e.g., Sn2 vs. Sn1 pathways) .
What analytical approaches validate the compound’s glycosidic linkages?
Answer:
Glycosidic bond confirmation requires:
- Enzymatic hydrolysis : Treat with specific glycosidases (e.g., β-glucosidase) and monitor cleavage via TLC or LC-MS .
- Tandem MS : Fragment ions (e.g., m/z 163 for hexose moieties) confirm linkage positions in collision-induced dissociation (CID) spectra .
- Periodate oxidation : Oxidative cleavage of vicinal diols to map sugar ring connectivity .
How should stability studies be designed for this compound under varying pH and temperature?
Answer:
- Forced degradation studies : Expose the compound to:
- Analytical monitoring : Use UPLC-PDA-MS to track degradation products. Key instability markers include dehydroxylation or spirocycle ring-opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
